molecular formula C11H14N2O4 B035728 N-(p-Hydroxyphenyl)-L-glutamine CAS No. 30382-24-2

N-(p-Hydroxyphenyl)-L-glutamine

Cat. No.: B035728
CAS No.: 30382-24-2
M. Wt: 238.24 g/mol
InChI Key: LOTUEIYQWILGCV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-Hydroxyphenyl)-L-glutamine is a compound that features a phenolic hydroxyl group attached to a benzene ring, which is further connected to an L-glutamine moiety

Scientific Research Applications

N-(p-Hydroxyphenyl)-L-glutamine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Hydroxyphenyl)-L-glutamine typically involves the reaction of p-aminophenol with L-glutamine under specific conditions. One common method includes the use of chloracetic acid as a reagent to facilitate the formation of the desired compound . The reaction is usually carried out in a solvent such as water or ethanol, and the pH is adjusted to optimize the yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the compound, such as recrystallization or chromatography, to ensure high purity and quality for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(p-Hydroxyphenyl)-L-glutamine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenolic derivatives.

Mechanism of Action

The mechanism of action of N-(p-Hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound may also influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    p-Hydroxyphenylglycine: Shares the phenolic hydroxyl group but differs in the amino acid moiety.

    p-Hydroxyphenylalanine: Similar structure but with an alanine moiety instead of glutamine.

    p-Hydroxyphenylacetic acid: Contains a phenolic hydroxyl group but with an acetic acid moiety.

Uniqueness

N-(p-Hydroxyphenyl)-L-glutamine is unique due to its specific combination of a phenolic hydroxyl group and an L-glutamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

30382-24-2

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(2S)-2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O4/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1

InChI Key

LOTUEIYQWILGCV-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)O

SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O

melting_point

231.5°C

30382-24-2

physical_description

Solid

Synonyms

gamma-ghb; gamma-l-glutaminyl-4-hydroxybenzene; n-(4-hydroxyphenyl)-l-glutamin; GHB(RG); 4-(L-γ-Glutamylamino)phenol; N5-(4-Hydroxyphenyl)-L-glutamine; L-Glutamine, N-(4-hydroxyphenyl)-; N-(4-Hydroxyphenyl)-L-glutamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(p-Hydroxyphenyl)-L-glutamine
Reactant of Route 2
Reactant of Route 2
N-(p-Hydroxyphenyl)-L-glutamine
Reactant of Route 3
Reactant of Route 3
N-(p-Hydroxyphenyl)-L-glutamine
Reactant of Route 4
Reactant of Route 4
N-(p-Hydroxyphenyl)-L-glutamine
Reactant of Route 5
Reactant of Route 5
N-(p-Hydroxyphenyl)-L-glutamine
Reactant of Route 6
Reactant of Route 6
N-(p-Hydroxyphenyl)-L-glutamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.